2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide
CAS No.:
Cat. No.: VC9662728
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13FN2O2 |
|---|---|
| Molecular Weight | 284.28 g/mol |
| IUPAC Name | 2-(6-fluoroindol-1-yl)-N-(2-hydroxyphenyl)acetamide |
| Standard InChI | InChI=1S/C16H13FN2O2/c17-12-6-5-11-7-8-19(14(11)9-12)10-16(21)18-13-3-1-2-4-15(13)20/h1-9,20H,10H2,(H,18,21) |
| Standard InChI Key | KFDYDXCFUTTWCL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)O |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)O |
Introduction
2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide, featuring a fluorinated indole ring linked to a hydroxyphenyl acetamide moiety, suggests potential applications in pharmaceutical research.
Synthesis Methods
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide typically involves a multi-step process. The initial step often involves the preparation of the indole core, followed by the introduction of the fluorine atom. Subsequent steps include the formation of the acetamide linkage with the hydroxyphenyl group.
-
Preparation of 6-Fluoroindole: This can be achieved through various methods, including the Fisher indole synthesis or the use of pre-formed indole precursors.
-
Acetamide Formation: The indole derivative is then reacted with chloroacetyl chloride to form the acetamide intermediate.
-
Coupling with Hydroxyphenylamine: The final step involves the coupling of the acetamide intermediate with 2-hydroxyphenylamine to yield the target compound.
Biological Activities
While specific biological data for 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide might be limited, compounds with similar structures have shown promising activities:
-
Antimicrobial Activity: Indole derivatives are known for their antimicrobial properties, which could be enhanced by the presence of a fluorine atom.
-
Anticancer Potential: Some indole-based compounds have demonstrated anticancer activity, possibly due to their ability to interact with cellular targets.
| Activity | Compound Class | Mechanism |
|---|---|---|
| Antimicrobial | Indole Derivatives | Disruption of microbial membranes or interference with essential enzymes |
| Anticancer | Indole-based Compounds | Inhibition of cell proliferation or induction of apoptosis |
Research Findings and Future Directions
Research on 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide is likely to focus on its potential biological activities and optimization of its synthesis. Future studies could explore its efficacy in various disease models and investigate modifications to enhance its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume